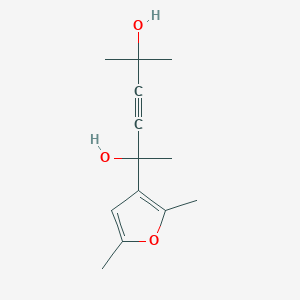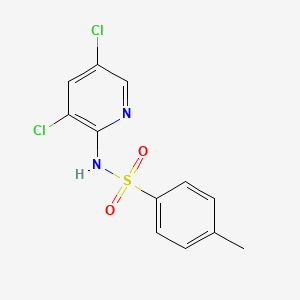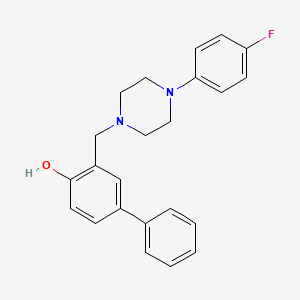
4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- is a complex organic compound that features a biphenyl core with a hydroxyl group and a piperazine moiety substituted with a p-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- typically involves multiple steps, starting with the preparation of the biphenyl core. The hydroxyl group is introduced via electrophilic aromatic substitution, followed by the attachment of the piperazine ring through nucleophilic substitution. The p-fluorophenyl group is then added to the piperazine ring using a suitable fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, secondary amines, and ketones or aldehydes, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, while the biphenyl core can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Biphenylol: Lacks the piperazine and p-fluorophenyl groups, making it less versatile in biological applications.
3-(4-(p-Fluorophenyl)-1-piperazinyl)methyl derivatives: Similar in structure but may lack the biphenyl core, affecting their overall activity and applications.
Uniqueness
The unique combination of the biphenyl core, hydroxyl group, piperazine ring, and p-fluorophenyl group in 4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- provides a versatile scaffold for various applications, particularly in medicinal chemistry. This compound’s ability to interact with multiple molecular targets makes it a valuable tool for drug discovery and development .
Eigenschaften
CAS-Nummer |
106609-36-3 |
|---|---|
Molekularformel |
C23H23FN2O |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-phenylphenol |
InChI |
InChI=1S/C23H23FN2O/c24-21-7-9-22(10-8-21)26-14-12-25(13-15-26)17-20-16-19(6-11-23(20)27)18-4-2-1-3-5-18/h1-11,16,27H,12-15,17H2 |
InChI-Schlüssel |
LGXQVNCADSCQOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)C3=CC=CC=C3)O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)
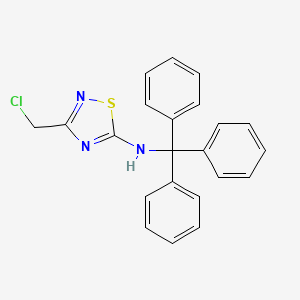
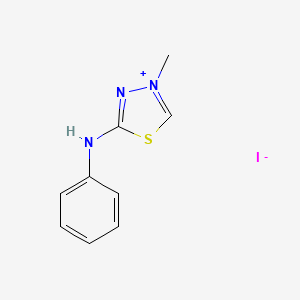
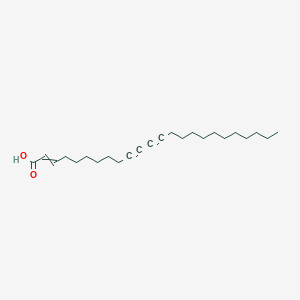
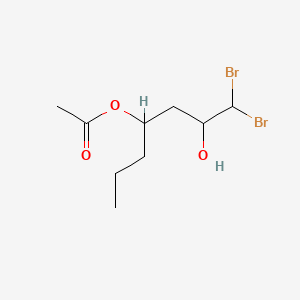
![1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B14319815.png)

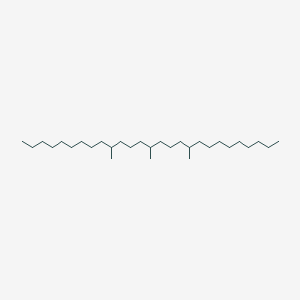
![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
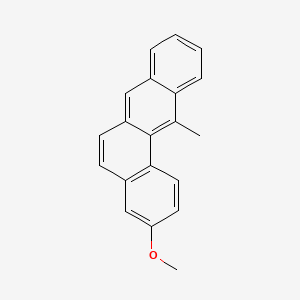
![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
